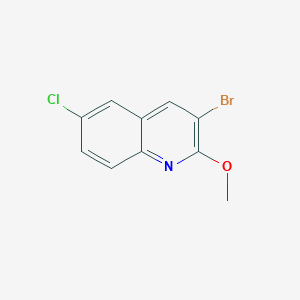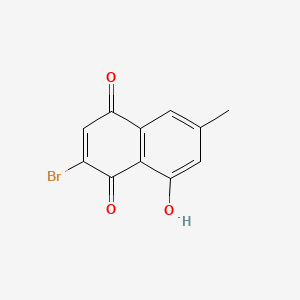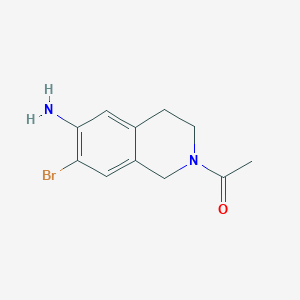
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features an amino group, a bromine atom, and an ethanone group attached to the isoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of a bromine atom to the isoquinoline ring.
Amination: Introduction of an amino group to the brominated isoquinoline.
Ketone Formation: Introduction of the ethanone group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient large-scale production.
化学反应分析
Types of Reactions
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanone group to a carboxylic acid.
Reduction: Reduction of the ethanone group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoquinolines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving isoquinolines.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure with a chlorine atom instead of bromine.
1-(6-Amino-7-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs.
属性
分子式 |
C11H13BrN2O |
|---|---|
分子量 |
269.14 g/mol |
IUPAC 名称 |
1-(6-amino-7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H13BrN2O/c1-7(15)14-3-2-8-5-11(13)10(12)4-9(8)6-14/h4-5H,2-3,6,13H2,1H3 |
InChI 键 |
KVBPIXSUFKPYOL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)

![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
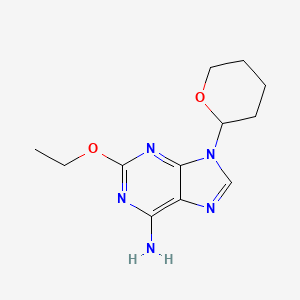
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
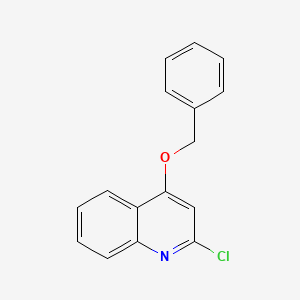
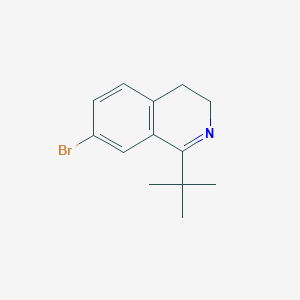
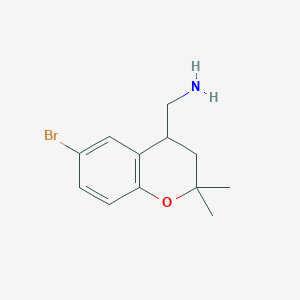
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
